molecular formula C24H23N3O6S B6580113 N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide CAS No. 6162-67-0

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B6580113
CAS No.: 6162-67-0
M. Wt: 481.5 g/mol
InChI Key: QPMXGEKUZVMCDJ-UHFFFAOYSA-N
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Description

Product Overview N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide is a synthetic organic compound provided for research and development purposes. It is characterized by the molecular formula C 24 H 23 N 3 O 6 S and a molecular weight of 481.521 g/mol . Its structure features a benzamide core substituted with a benzoyl group, a nitro group, and a diethylsulfamoyl moiety, contributing to its unique physicochemical properties . This product is assigned the CAS Registry Number 6162-67-0 . Research Applications and Value This compound serves as a sophisticated chemical tool and a valuable building block in medicinal chemistry and chemical biology. Its complex structure, which incorporates multiple pharmacophores including a benzamide and a sulfonamide group, makes it an intermediate of interest for the synthesis and exploration of novel bioactive molecules . Researchers may utilize this compound in projects aimed at designing and developing new chemical entities, particularly in the context of modulating protein-protein interactions or enzyme activity. The structural motifs present in this molecule are found in compounds that interfere with bacterial communication systems, such as quorum-sensing, which is a promising anti-virulence strategy to combat antibiotic-resistant pathogens . As such, it represents a potentially useful scaffold for investigations in microbiology and infectious disease research. Usage Note this compound is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications of any kind.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-3-26(4-2)34(32,33)20-13-10-18(11-14-20)24(29)25-22-15-12-19(27(30)31)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMXGEKUZVMCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404008
Record name F1759-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6162-67-0
Record name F1759-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Nitro-2-Aminophenol

4-Nitro-2-aminophenol is typically prepared via nitration of 2-aminophenol. Nitration is performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to achieve regioselective para-nitration. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing nitro group placement. Yields range from 65–75%, with purification via recrystallization in ethanol.

Synthesis of 4-(Diethylsulfamoyl)Benzoic Acid

This intermediate is synthesized through sulfonylation of 4-aminobenzoic acid. Diethylsulfamoyl chloride reacts with 4-aminobenzoic acid in dichloromethane under basic conditions (e.g., pyridine) to form the sulfonamide. The reaction is exothermic and requires cooling to 0°C to prevent side reactions. After quenching with water, the product is extracted, dried, and crystallized (yield: 80–85%).

Synthesis of 2-Benzoyl-4-Nitroaniline

Friedel-Crafts acylation of 4-nitroaniline with benzoyl chloride in the presence of AlCl₃ introduces the benzoyl group at the ortho position. The reaction is conducted in anhydrous dichloroethane at 40°C for 6 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate), yielding 60–70%.

Amide Bond Formation Strategies

Coupling 4-(diethylsulfamoyl)benzoic acid with 2-benzoyl-4-nitroaniline requires activation of the carboxylic acid. Two principal methods are employed:

Acyl Chloride Method

4-(Diethylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is refluxed in toluene for 3 hours, followed by solvent removal under vacuum. The acyl chloride is then reacted with 2-benzoyl-4-nitroaniline in tetrahydrofuran (THF) with triethylamine as a base. Yields range from 70–75%.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ. The reaction proceeds in dimethylformamide (DMF) at room temperature for 12 hours, achieving yields of 85–90%. This method minimizes racemization and is preferred for lab-scale synthesis.

Reaction Optimization and Industrial-Scale Considerations

Solvent Systems

  • Aqueous-phase synthesis : Inspired by patent CN103288667A, which avoids organic solvents for amide formation, aqueous NaOH can be used with benzoyl chloride derivatives. However, the nitro group’s hydrophobicity necessitates surfactant additives (e.g., CTAB) to improve solubility.

  • Organic solvents : THF and DMF remain standard for their ability to dissolve polar intermediates.

Temperature and Catalysis

  • Low-temperature regimes (0–10°C) prevent nitro group reduction during acyl chloride formation.

  • Lewis acids : AlCl₃ (1–2 mol%) accelerates Friedel-Crafts acylation but requires stringent moisture control.

Data Tables: Comparative Analysis of Methods

Table 1. Yield Comparison Across Coupling Methods

MethodSolventCatalystTemperatureYield (%)
Acyl ChlorideTHFNone25°C70–75
EDC/HOBtDMFHOBt25°C85–90
Aqueous NaOHH₂O/CTABNone10°C60–65

Table 2. Purification Techniques and Purity Outcomes

IntermediatePurification MethodPurity (%)
4-Nitro-2-aminophenolRecrystallization98.5
4-(Diethylsulfamoyl)BAColumn Chromatography99.2
Final ProductCrystallization97.8

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro group is prone to reduction under acidic or high-temperature conditions. Using mild reagents (e.g., avoiding LiAlH₄) and inert atmospheres during coupling prevents unintended reduction.

Steric Hindrance

The ortho-benzoyl group creates steric hindrance during amide bond formation. Increasing reaction time to 24 hours and using excess acyl chloride (1.5 equiv) improves yields.

Scalability

Industrial production employs continuous-flow reactors for nitration and sulfonylation steps, reducing reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzoyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

The compound’s structural analogs can be categorized based on substitutions at the benzamide core:

Nitro-Substituted Benzamides
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromine atom at the 4-position and a nitro group at the 2-position of the aniline ring. Compared to the target compound, it lacks the diethylsulfamoyl group, resulting in reduced hydrogen-bonding capacity and altered electronic properties .
  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide (): Contains dual nitro groups and a chlorine substituent.
Sulfonamide-Containing Benzamides
  • CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide, ): Shares the 2-benzoyl-4-nitrophenyl group but replaces the diethylsulfamoyl benzamide with a benzylpiperazinyl-acetamide chain. This substitution may enhance solubility due to the basic piperazine moiety, contrasting with the lipophilic diethylsulfamoyl group .
  • 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide (): Incorporates a thienopyrazole ring instead of the nitrobenzoyl group. The fluorine atom and heterocyclic system likely influence bioavailability and target selectivity .
Heterocyclic Benzamides
  • Such derivatives are often explored for antimicrobial and anticancer activities, unlike the target compound’s uncharacterized bioactivity .

Physicochemical and Spectral Comparisons

Table 1: Key Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Notable Functional Groups
Target Compound 481.52 5.78 Nitro, sulfonamide, benzamide
CDD-823953 447.47 ~6.2 Nitro, benzylpiperazine, amide
4-Bromo-N-(2-nitrophenyl)benzamide 335.16 ~3.5 Bromo, nitro, amide
Compound 474.57 ~4.9 Fluorophenyl, thienopyrazole
  • Spectral Features :
    • The target compound’s diethylsulfamoyl group would exhibit strong S=O stretching vibrations near 1150–1350 cm⁻¹ in IR spectra, comparable to sulfonamide derivatives in .
    • Nitro group vibrations (~1520–1350 cm⁻¹) align with analogs like CDD-823953 and compounds .

Biological Activity

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide, commonly referred to as BZNS, is a nitroaromatic compound with significant biological activity. First synthesized by Johne et al. in 1961, BZNS has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of BZNS, including its mechanisms of action, toxicity, and research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 6162-67-0
Molecular Formula C₁₈H₁₈N₄O₅S
Molecular Weight 481.52 g/mol
Solubility Sparingly soluble in water; soluble in organic solvents like dichloromethane and ethyl acetate .

Structural Characteristics

BZNS features a complex structure that includes:

  • A benzoyl group
  • A nitrophenyl group
  • A diethylsulfamoyl moiety

This unique configuration contributes to its biological activity and potential therapeutic effects.

The biological activity of BZNS is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : BZNS can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, disrupting their normal function.
  • Redox Reactions : The nitrophenyl group may participate in redox reactions, influencing cellular processes and signaling pathways.
  • Cellular Uptake : The lipophilicity of BZNS (LogP = 5.7856) suggests it can easily penetrate cell membranes, allowing for intracellular interactions .

Anticancer Activity

Recent studies have indicated that BZNS exhibits promising anticancer properties. For example:

  • In vitro studies demonstrated that BZNS inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • The compound has been shown to induce apoptosis (programmed cell death) in these cells through the activation of caspase pathways.

Antimicrobial Properties

BZNS has also been evaluated for its antimicrobial activity:

  • Research indicates that BZNS possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Toxicity and Safety

While BZNS shows potential therapeutic benefits, its toxicity profile must be considered:

  • Preliminary toxicological assessments suggest that BZNS has a moderate toxicity level, with adverse effects observed at high concentrations.
  • Further studies are needed to establish a comprehensive safety profile for clinical applications.

Applications in Research and Industry

BZNS is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents or antibiotics.
  • Biochemical Research : Used as a probe to study enzyme activity and cellular signaling pathways.
  • Industrial Applications : Potential use in synthesizing specialty chemicals due to its unique reactivity.

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